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Introduction

Sacubitrilat (codenamed LBQ657) is the active metabolite of the prodrug Sacubitril. It is a
potent inhibitor of the enzyme neprilysin, a neutral endopeptidase responsible for the
degradation of several endogenous vasoactive peptides.[1][2] This inhibition leads to increased
levels of these peptides, which have beneficial cardiovascular effects, making Sacubitrilat a
key component in the management of heart failure.[3] This technical guide provides an in-depth
overview of the chemical structure, stereochemistry, mechanism of action, and
physicochemical and pharmacokinetic properties of Sacubitrilat.

Chemical Structure and Stereochemistry

Sacubitrilat is a dicarboxylic acid derivative with a biphenyl moiety. Its chemical structure is
characterized by two chiral centers, which define its specific stereochemistry, crucial for its
biological activity.

Chemical Identity
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Identifier Value

(2R,4S)-5-([1,1"-biphenyl]-4-yl)-4-(3-

IUPAC Name . . .
carboxypropanamido)-2-methylpentanoic acid[4]

Molecular Formula C22H25NOs[4]

Molecular Weight 383.44 g/mol [4]

CAS Number 149709-44-4[4]
C--INVALID-LINK--

Canonical SMILES C2=CC=CC=C2)NC(=0)CCC(=0)O">C@HC(=
0)O[4]

InChl Key DOBNVUFHFMVMDB-BEFAXECRSA-N[4]

Stereochemistry

Sacubitrilat possesses two stereocenters at the C2 and C4 positions of the pentanoic acid
backbone. The specific spatial arrangement of the substituents at these centers is critical for its
high-affinity binding to the active site of neprilysin. The absolute configuration is (2R, 4S), as
designated in its IUPAC name.[4][5] This precise stereoisomeric form ensures optimal
interaction with the enzyme's binding pockets.[6]

Sacubitrilat (LBQ657)
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Caption: 2D Chemical Structure of Sacubitrilat.

Physicochemical and Pharmacokinetic Properties

The physicochemical and pharmacokinetic properties of Sacubitrilat are summarized below.
These tables provide quantitative data for easy comparison.
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Physicochemical Properties

Property Value Source

pKa (Strongest Acidic) 3.98 ChemAxon([7]
logP 1.99 ALOGPS[7]
Water Solubility 0.00358 mg/mL ALOGPS[7]
Hydrogen Bond Donors 3 ChemAxon([7]
Hydrogen Bond Acceptors 5 ChemAxon([7]

Pharmacokinetic Properties (Human)

Sacubitrilat is formed in the body from its prodrug, Sacubitril. The following pharmacokinetic

parameters refer to Sacubitrilat after oral administration of Sacubitril/Valsartan.

Parameter Value Source
Time to Peak Plasma

) ~2.0 hours [819]
Concentration (Tmax)
Plasma Protein Binding 94-97% [819]

Apparent Volume of

Distribution

Not directly applicable (formed

from prodrug)

Elimination Half-Life

9.9 - 11.1 hours

[9]

Route of Elimination

Primarily renal (52-68% of
Sacubitril dose excreted as

Sacubitrilat in urine)

[8][°]

Bioavailability (of parent
Sacubitril)

= 60%

[8]

Mechanism of Action and Signaling Pathway

Sacubitril is a prodrug that undergoes rapid de-ethylation by esterases to its active metabolite,

Sacubitrilat.[1] Sacubitrilat is a potent and selective inhibitor of neprilysin, a zinc-dependent
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metalloprotease.

Neprilysin is responsible for the degradation of several endogenous vasoactive peptides,
including natriuretic peptides (atrial natriuretic peptide [ANP] and brain natriuretic peptide
[BNPY]), bradykinin, and adrenomedullin.[1][10] By inhibiting neprilysin, Sacubitrilat increases
the circulating levels of these peptides.

The elevated levels of natriuretic peptides exert their effects by binding to their receptors,
leading to:

Vasodilation: Relaxation of blood vessels, which reduces blood pressure.

» Natriuresis and Diuresis: Increased sodium and water excretion by the kidneys, which
reduces blood volume.

« Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS): This leads to a further
reduction in blood pressure and cardiac remodeling.

 Antiproliferative and Antihypertrophic Effects: Attenuation of cardiac fibrosis and hypertrophy.
[10]

Sacubitril (Prodrug)

De-ethylation
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Caption: Metabolic Activation of Sacubitril to Sacubitrilat.
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Caption: Signaling Pathway of Sacubitrilat's Mechanism of Action.

Experimental Protocols
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Detailed proprietary industrial synthesis and analytical protocols are not fully available in the
public domain. However, based on published literature, the following outlines the general
methodologies.

General Synthetic Approach

The synthesis of Sacubitril, the prodrug of Sacubitrilat, and its stereocisomers has been
reported through various routes, often employing a chiral pool strategy.[3][7] A common
approach involves:

« Starting Material: Utilization of a chiral building block, such as (S)-pyroglutamic acid, to
establish one of the stereocenters.[3]

o Key Transformations:

o Copper(l)-mediated Csp2-Csp? cross-coupling reactions to introduce the biphenyl moiety.

[3]

o Stereoselective reduction or hydrogenation to set the second chiral center. The
stereoselectivity of this step can be controlled by the choice of protecting groups on the
nitrogen atom.[1]

» Final Steps: Amide bond formation with a succinic acid derivative and esterification to yield
Sacubitril.

Sacubitrilat can be obtained by the hydrolysis of the ethyl ester of Sacubitril.

Analytical Method: Reversed-Phase High-Performance
Liquid Chromatography (RP-HPLC)

RP-HPLC is a standard method for the quantification of Sacubitril and its active metabolite
Sacubitrilat in pharmaceutical dosage forms and biological matrices.

o Objective: To develop and validate a stability-indicating RP-HPLC method for the
simultaneous determination of Sacubitril and Valsartan (its combination drug partner) and
their impurities, including stereoisomers.
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e Column: A chiral stationary phase, such as Chiralcel OJ-RH (150 x 4.6 mm, 5 pum), is often
used to separate the stereocisomers.[11] For routine quantification without chiral separation, a
standard C18 column like Phenomenex Luna C18 (250 mm x 4.6 mm, 5 um) can be
employed.[4]

o Mobile Phase:

o For chiral separation: A gradient elution with a mobile phase consisting of an acidic
agueous component (e.g., water with trifluoroacetic acid) and an organic component (e.g.,
a mixture of acetonitrile and methanol).[11]

o For non-chiral separation: An isocratic mobile phase such as a mixture of acetonitrile,
methanol, and water (e.g., 30:55:15 v/v/v).[4]

o Flow Rate: Typically around 0.8 to 1.0 mL/min.[4][11]
» Detection: UV detection at a wavelength of approximately 254 nm.[8][11]

» Validation: The method is validated according to the International Council for Harmonisation
(ICH) guidelines for specificity, accuracy, precision, linearity, limit of detection (LOD), and
limit of quantification (LOQ).[4][11]

Conclusion

Sacubitrilat is a highly specific and potent neprilysin inhibitor with a well-defined chemical
structure and stereochemistry that is fundamental to its therapeutic activity. Its mechanism of
action, leading to the potentiation of the natriuretic peptide system, represents a significant
advancement in the treatment of heart failure. This guide has provided a detailed overview of
its chemical and pharmacological properties, intended to be a valuable resource for
researchers and professionals in the field of drug development and cardiovascular medicine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [A Comprehensive Technical Guide to the Chemical
Structure and Stereochemistry of Sacubitrilat]. BenchChem, [2025]. [Online PDF]. Available
at: [https://lwww.benchchem.com/product/b1680482#sacubitrilat-chemical-structure-and-
stereochemistry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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